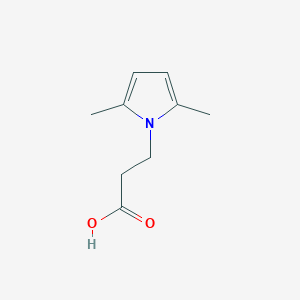
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a compound that features a pyrrole ring, a five-membered aromatic heterocycle with two methyl substituents, linked to a propanoic acid moiety. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be expected for this compound.
Synthesis Analysis
The synthesis of related pyrrole derivatives typically involves reactions under controlled conditions, such as the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidification to yield 3-(pyrrole-2′-carboxamido)propanoic acid . Similarly, the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol involves the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium . These methods suggest that the synthesis of this compound could potentially be achieved through analogous reactions involving the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 3-(pyrrole-2′-carboxamido)propanoic acid was determined by X-ray diffraction, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol was also elucidated using X-ray diffraction . These analyses provide a foundation for understanding the molecular geometry and electronic structure of this compound.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to the reactivity of the pyrrole ring and the functional groups attached to it. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . This indicates that the pyrrole ring in this compound could also engage in similar reactions with nucleophilic species.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be inferred from spectroscopic data and quantum chemical calculations. For instance, the vibrational analysis of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state, and its binding energy was calculated using DFT . Such computational studies can provide valuable information about the stability, reactivity, and electronic properties of this compound.
Scientific Research Applications
Amino Acid Reactions
- Study on Amino Acids and Hexanedione : A study by Pei et al. (2007) demonstrated that beta-alanine and glycine reacted with 2,5-hexanedione to form new reaction products, including 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This discovery suggests potential in vitro reactions between amino acids and hexanedione, which could have implications in the central nervous system (Pei et al., 2007).
Synthesis and Properties
- Synthesis and Characterization of Pyrrole Alkaloids : Research by Youn et al. (2013) isolated new pyrrole alkaloids from Lycium chinense, indicating the potential for synthesizing novel compounds with pyrrole structures (Youn et al., 2013).
- Benzodipyrrinones Studies : Boiadjiev and Lightner (2003) investigated benzodipyrrinones, involving base-catalyzed condensation that could incorporate structures similar to this compound. This highlights the compound's relevance in creating complex molecular structures (Boiadjiev & Lightner, 2003).
Antimicrobial Applications
- Antimicrobial Pyrrole Derivatives : A study by Kumar et al. (2017) synthesized novel pyrrole derivatives, showing potential for in vitro antibacterial activity. This suggests the utility of pyrrole structures in antimicrobial applications (Kumar et al., 2017).
Structural Investigations
- Crystal Structure Analysis : Xiang (2005) synthesized and analyzed the crystal structure of a compound related to this compound, providing insights into the structural characteristics of such compounds (Xiang, 2005).
Diverse Chemical Syntheses
- Synthesis of Polysubstituted Pyrroles : Kolos and Chechina (2019) conducted research on the synthesis of polysubstituted pyrroles, indicating the versatility of pyrrole-based compounds in chemical synthesis (Kolos & Chechina, 2019).
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-3-4-8(2)10(7)6-5-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSCRIAAKASRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354461 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134796-54-6 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: It is possible. 2,5-Hexanedione is known to react with amino acids, particularly lysine, forming pyrrole adducts []. While the specific compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid isn't mentioned in the provided research [], the reaction between 2,5-hexanedione and other amino acids, under specific conditions, could potentially lead to the formation of similar pyrrole-containing compounds. Further investigation and specific reaction conditions would be needed to confirm this possibility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



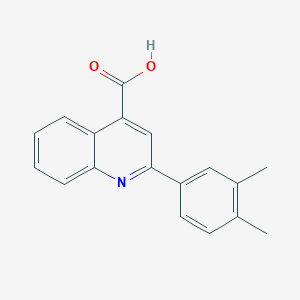
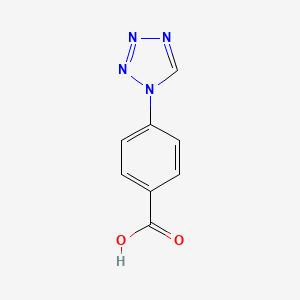


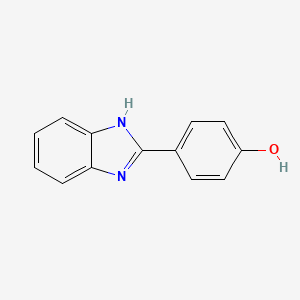


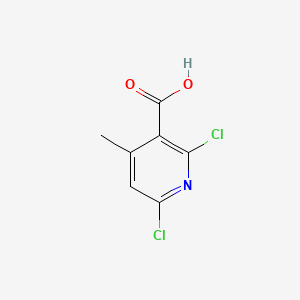
![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)
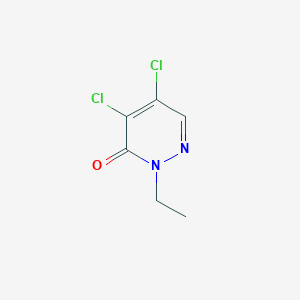

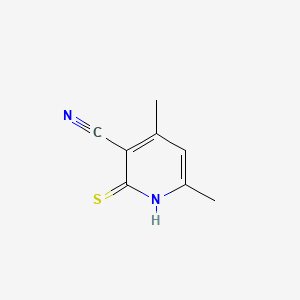
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)
